molecular formula C11H9N3O3S B11942878 2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide CAS No. 312757-32-7

2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B11942878
CAS No.: 312757-32-7
M. Wt: 263.27 g/mol
InChI Key: LJYWRCCNCYQHGE-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H9N3O3S and a molecular weight of 263.277 g/mol This compound features a benzamide core substituted with a methyl group, a nitro group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Methyl-3-amino-N-(1,3-thiazol-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

    Condensation: Imines or other condensation products.

Scientific Research Applications

2-Methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

312757-32-7

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

2-methyl-3-nitro-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C11H9N3O3S/c1-7-8(3-2-4-9(7)14(16)17)10(15)13-11-12-5-6-18-11/h2-6H,1H3,(H,12,13,15)

InChI Key

LJYWRCCNCYQHGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NC=CS2

Origin of Product

United States

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